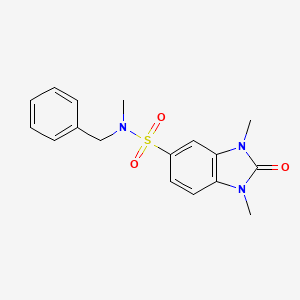

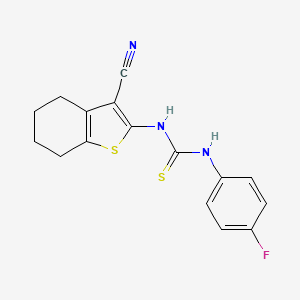

![molecular formula C13H15N3O3S2 B5540508 N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, typically involves the condensation of 2-aminothiophenol derivatives with appropriate halides or acids under specific conditions. A notable approach for synthesizing related compounds involves refluxing benzothiazoles with acetic acid to introduce the acetamide group, showcasing the versatility in synthesizing benzothiazole acetamide derivatives (Duran & Canbaz, 2013).

Molecular Structure Analysis

The structural confirmation of synthesized benzothiazole derivatives is commonly achieved through various spectroscopic techniques such as NMR, FTIR, mass spectrometry, and sometimes X-ray crystallography. These methods ensure the precise determination of the molecular structure, including the position of the nitro group and the acetamide linkage, which are crucial for the compound's biological activity and chemical properties (Yu et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives exhibit a wide range of chemical reactivities due to their structural features. They can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that modify the compound's chemical and physical properties. The presence of the nitro group and the acetamide linkage in N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide significantly influences its reactivity, potentially leading to the formation of novel compounds with diverse biological activities (Koppireddi et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the molecular structure, particularly the substituents attached to the benzothiazole core. Studies on similar compounds reveal insights into how structural modifications impact these physical properties, guiding the design and development of new compounds for specific applications (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties of N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, such as its acidity, basicity, and reactivity towards different chemical reagents, are crucial for understanding its behavior in biological systems and chemical reactions. The pKa values and reactivity patterns provide insights into the compound's potential interactions and its stability under various conditions (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Analgesic Activity

Some acetamide derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been investigated for their potential analgesic properties. These derivatives have shown significant effects in reducing responses to pain stimuli in animal models, without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity

A study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a 2-(4-aminophenyl)benzothiazole structure. These compounds were screened for antitumor activity against various human tumor cell lines, revealing considerable anticancer activity in some cases (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

Benzothiazole derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Some of these compounds demonstrated promising antibacterial activities against various bacterial strains and antiviral activities against tobacco mosaic virus (Tang et al., 2019).

Anti-inflammatory Activity

Derivatives of benzothiazole, including compounds structurally similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and tested for anti-inflammatory activity. Some of these compounds displayed significant anti-inflammatory effects in in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation-related conditions (Tariq et al., 2018).

Antioxidant Activity

Studies have synthesized novel acetamide derivatives, including those structurally related to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, and evaluated them for their antioxidant properties. Some of these compounds demonstrated good antioxidant activity in various assays, suggesting potential applications in managing oxidative stress-related diseases (Koppireddi et al., 2013).

Propriétés

IUPAC Name |

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-3-15(4-2)12(17)8-20-13-14-10-6-5-9(16(18)19)7-11(10)21-13/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJZDJQUNRGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

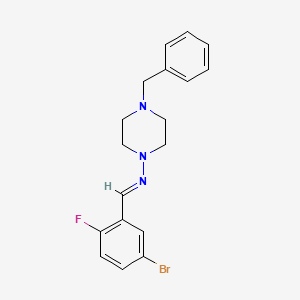

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

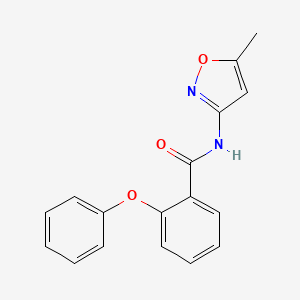

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

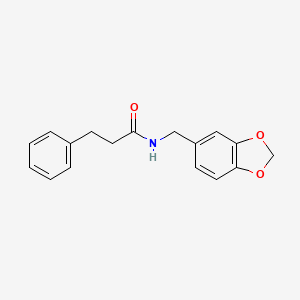

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)